ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
Description
Properties
IUPAC Name |
ethyl N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGOMBIUCDOUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H21ClN2O2S
- Molecular Weight : 364.89 g/mol
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves the reaction of appropriate thiazole precursors with carbamates. This process can yield compounds with varied biological activities depending on the substituents involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study demonstrated that certain thiazole compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) strains. The following table summarizes the antimicrobial activity of various thiazole derivatives:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | MRSA | 8 µg/mL |
| 3j | VRE | 16 µg/mL |
| 7 | Candida auris | 32 µg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties of thiazole derivatives have also been investigated. In vitro studies have shown that certain compounds exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The following results were observed:
- Caco-2 Cells : The compound demonstrated a significant reduction in cell viability (39.8% at 100 µM concentration).
- A549 Cells : Minimal activity was noted, indicating a potential selectivity for colon cancer cells.
The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly affect biological activity, suggesting avenues for further optimization.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication reported on the synthesis and evaluation of various thiazole derivatives against resistant bacterial strains. This compound was included in this study and showed promising results against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In a comparative study involving multiple thiazole derivatives, this compound exhibited notable anticancer activity specifically against Caco-2 cells, reinforcing its potential as a selective chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the thiazole ring, carbamate/amide groups, and aromatic moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazole-Based Analogues
Functional Group Impact on Bioactivity
- Carbamate vs. Amide : The target compound’s ethyl carbamate (position 2) is less hydrolytically stable than amides (e.g., cyclopropanecarboxamide in CAS 921802-77-9) but more reactive than ureas (e.g., CAS 921572-31-8). Carbamates often serve as prodrugs, enabling controlled release .
- Aromatic Substituents : The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes like kinases. Analogs with methoxy/methylphenyl groups (e.g., CAS 921802-77-9) may improve solubility but reduce target affinity .
- Thiazole Modifications: Substituents at position 4 (e.g., carbamoylmethyl vs. acetamide) influence steric accessibility.
Pharmacological Implications
- Kinase Inhibition : Thiazole derivatives, including the target compound, are implicated in cyclin-dependent kinase (CDK) inhibition due to structural mimicry of ATP-binding sites. The 4-chlorophenyl group may enhance hydrophobic interactions with kinase pockets .
- Antimicrobial Activity : Urea-containing analogs (e.g., CAS 921572-31-8) exhibit broader hydrogen-bonding capacity, which is critical for disrupting microbial enzymes .
- Solubility and Bioavailability : Hydrobromide salts (e.g., sc-355383) improve aqueous solubility, a common limitation of carbamate/amide-based drugs .
Preparation Methods
Reaction Components and Conditions
-
α-Halo ketone : 4-Chloroacetoacetate (1.2 equiv)
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Thiourea derivative : N-substituted thiourea (1.0 equiv)
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Solvent : Ethanol/water (4:1 v/v)
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Temperature : Reflux at 80°C for 6–8 hours
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Catalyst : Hydrochloric acid (10 mol%)
The reaction proceeds via cyclocondensation, forming the thiazole ring with simultaneous introduction of the 4-chlorophenyl group. Typical yields range from 65–78%, with purity >95% after recrystallization from ethyl acetate/n-hexane.
Optimization Insights
-
Solvent polarity : Higher ethanol content (≥80%) improves cyclization rates but may reduce yield due to side reactions.
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Acid concentration : Excess HCl (>15 mol%) leads to decomposition of the thiourea precursor.
-
Alternative methods : Microwave-assisted synthesis reduces reaction time to 25–40 minutes with comparable yields.
Side Chain Introduction via Carbodiimide Coupling
The carbamoyl-methyl group at position 4 of the thiazole ring is introduced through carbodiimide-mediated amide bond formation:
Stepwise Protocol
-
Activation : N-(4-Chlorobenzyl)glycine (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and N-hydroxysuccinimide (NHS, 1.2 equiv) in dry THF at 0°C.
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Coupling : The activated ester reacts with 4-aminomethyl-1,3-thiazole (1.05 equiv) at room temperature for 12 hours.
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Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation and column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield and Purity Data
| Parameter | Value |
|---|---|
| Average yield | 82% ± 3% |
| Purity (HPLC) | 98.5% |
| Reaction scale | 5–100 g |
| Critical impurity | <0.5% NHS ester |
Side reactions, particularly over-activation of the carboxylic acid, are mitigated by strict temperature control and stoichiometric monitoring.
Carbamate Formation Strategies
The final step involves installing the ethyl carbamate group on the thiazol-2-amine. Two predominant methods are employed:
Ethyl Chloroformate Method
Mixed Carbonate Activation
Comparative Analysis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Ethyl chloroformate | 70–75% | 95% | Moderate |
| Mixed carbonate | 88–92% | 99% | High |
The mixed carbonate approach minimizes side products like N-ethylurea derivatives, which can form via competing pathways in chloroformate chemistry.
Integrated Synthetic Route
Combining the optimal methods from each step, the most efficient synthesis proceeds as follows:
-
Thiazole formation : Microwave-assisted Hantzsch reaction (78% yield)
-
Side chain coupling : DCC/NHS-mediated amidation (82% yield)
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Carbamate installation : p-Nitrophenyl carbonate activation (90% yield)
Overall yield : 78% × 82% × 90% = 57.6% theoretical (54–56% isolated)
Key purification steps include:
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Recrystallization after thiazole formation
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Silica gel chromatography post-coupling
Analytical Characterization Data
Critical spectroscopic data for intermediate and final compounds:
4-(Chloromethyl)-1,3-thiazol-2-amine
Final Product
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 165.2 (C=O carbamate), 152.4 (thiazole C-2), 138.7 (C-Cl aromatic)
-
HRMS (ESI+) : m/z calculated for C₁₅H₁₆ClN₃O₃S [M+H]⁺ 353.0634, found 353.0631
Scale-Up Considerations and Industrial Relevance
For kilogram-scale production, several modifications enhance feasibility:
-
Continuous flow chemistry : Reduces reaction time for Hantzsch step by 40%
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Catalyst recycling : Silica-supported DMAP improves mixed carbonate method economics
-
Green chemistry metrics :
Regulatory-grade material requires control of three critical impurities:
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate to maximize yield and purity?
The synthesis typically involves multi-step reactions, including thiazole ring formation, carbamate coupling, and functional group modifications. Key parameters include:
- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate carbamate formation .
- pH adjustments : Neutral to slightly basic conditions (pH 7–8) prevent unwanted hydrolysis of intermediates . Systematic optimization via Design of Experiments (DoE) is recommended to identify ideal conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Chromatography : HPLC and TLC monitor reaction progress and purity, using C18 columns and mobile phases like acetonitrile/water .
- Spectroscopy :
Q. How should stability studies be designed to assess the compound under varying storage conditions?
- Temperature : Store at –20°C in inert atmospheres to prevent degradation .
- Light sensitivity : Use amber vials if photodegradation is observed .
- Hygroscopicity : Monitor via Karl Fischer titration if moisture-sensitive . Accelerated stability testing (40°C/75% RH for 6 months) can predict long-term behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic methodologies for this compound?
Discrepancies in yields or purity often arise from:
- Catalyst variability : Screen alternatives (e.g., Pd/C vs. enzyme catalysts) .
- Reagent purity : Use freshly distilled solvents or recrystallized intermediates .
- Reaction monitoring : Real-time analytics (e.g., in situ FTIR) identify side reactions . Comparative studies using controlled variables (temperature, stoichiometry) are critical .
Q. What in silico approaches are recommended to study the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups) with activity . Validate predictions with SPR or ITC binding assays .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Functional group substitutions : Replace the 4-chlorophenyl group with electron-rich/depleted aromatics to modulate activity .
- Bioisosteric replacements : Swap the thiazole ring with oxazole or pyridine to assess scaffold flexibility .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) using MOE or PHASE .
Q. How can researchers address discrepancies in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments .
- Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
- Off-target profiling : Kinase panels or proteome-wide screens identify non-specific interactions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 50–80°C | ↑ Yield, ↓ Side Products | |
| Solvent Polarity | DMF > Ethanol | ↑ Solubility | |
| Catalyst Loading | 5–10 mol% | ↑ Reaction Rate |
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Application | Critical Data Points | Reference |
|---|---|---|---|
| ¹H NMR | Thiazole ring protons | δ 7.2–8.0 ppm | |
| HRMS | Molecular ion confirmation | [M+H]+ = Calculated MW ± 0.001 | |
| XRD | Crystallographic symmetry | Space group, Unit cell |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
